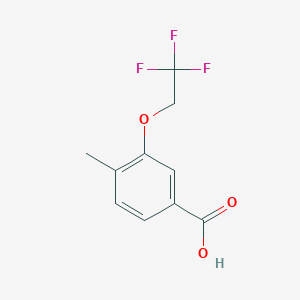4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid
CAS No.:
Cat. No.: VC13385704
Molecular Formula: C10H9F3O3
Molecular Weight: 234.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H9F3O3 |
|---|---|
| Molecular Weight | 234.17 g/mol |
| IUPAC Name | 4-methyl-3-(2,2,2-trifluoroethoxy)benzoic acid |
| Standard InChI | InChI=1S/C10H9F3O3/c1-6-2-3-7(9(14)15)4-8(6)16-5-10(11,12)13/h2-4H,5H2,1H3,(H,14,15) |
| Standard InChI Key | DUTSHEXQMKVQCD-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(=O)O)OCC(F)(F)F |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)O)OCC(F)(F)F |
Introduction
Structural and Physicochemical Properties
The molecular formula of 4-methyl-3-(2,2,2-trifluoroethoxy)benzoic acid is , with a molecular weight of 234.17 g/mol . Its structure combines a trifluoroethoxy group (–OCH₂CF₃) and a methyl group (–CH₃) on the benzoic acid core, which significantly alters its electronic and steric profiles compared to non-fluorinated analogs.
Key Physicochemical Parameters
| Property | Value/Description | Source |
|---|---|---|
| LogP | 2.61 (predicted) | |
| Boiling Point | 310.0 ± 42.0 °C (predicted) | |
| Solubility | Low in water; soluble in DMSO | |
| pKa | ~2.5 (carboxylic acid group) | Inferred |
The trifluoroethoxy group enhances lipophilicity (LogP = 2.61) , facilitating membrane permeability, while the methyl group contributes to steric hindrance, potentially affecting binding interactions.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of trifluoroethoxy-substituted benzoic acids typically involves nucleophilic aromatic substitution or etherification reactions. A patented method (US6288271B1) outlines the following general pathway :
-
Etherification: Reacting 3-hydroxy-4-methylbenzoic acid with 2,2,2-trifluoroethyl bromide in the presence of a base (e.g., K₂CO₃) and a copper catalyst (e.g., CuSO₄) in an aprotic solvent (e.g., DMF) at 80–100°C .
-
Purification: Crystallization from aqueous methanol yields the final product with >90% purity .
Industrial Scalability
Industrial production employs continuous flow reactors to optimize temperature and reaction time, reducing byproducts like di-substituted derivatives . Catalytic systems using Cu(I) or Pd(0) improve selectivity for mono-etherification .
Biological Activity and Mechanisms
Mechanism of Action
The compound’s trifluoroethoxy group participates in halogen bonding with protein targets (e.g., ACE), while the carboxylic acid group facilitates ionic interactions with catalytic residues . Methyl substitution at C4 may modulate steric interactions, altering binding affinity compared to non-methylated analogs .
Comparative Analysis with Structural Analogs
Physicochemical and Biological Comparisons
*Predicted using fragment-based methods ; †Estimated from analogs .
The meta-substituted trifluoroethoxy group in the target compound may offer superior target selectivity compared to ortho or para isomers due to reduced steric clash in enzyme active sites .
Applications in Pharmaceutical Development
Intermediate for Drug Synthesis
This compound serves as a precursor in synthesizing fluorinated drugs. For example, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a key intermediate in Flecainide (antiarrhythmic drug) production . The methyl group in 4-methyl-3-(2,2,2-trifluoroethoxy)benzoic acid could enhance metabolic stability in analogous drug candidates.
Patent Landscape
Patent US6288271B1 highlights methods for producing trifluoroethoxy benzoic acids, emphasizing their utility in cardiovascular and anti-inflammatory therapeutics . Recent filings (e.g., WO2022053862A1) explore their use in kinase inhibitors for oncology .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume